N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea
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Overview
Description
3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA is a chemical compound with a unique structure that includes an ethyl group, a thiomorpholine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA typically involves the reaction of ethyl isocyanate with 2-(thiomorpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the ethyl isocyanate and the amine group of 2-(thiomorpholin-4-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-2-(THIOMORPHOLIN-4-YL)PENTAN-1-AMINE: Similar structure but with a different functional group.
2-(THIOMORPHOLIN-4-YL)ETHYLAMINE: Lacks the ethyl group and urea moiety.
Uniqueness
3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA is unique due to its combination of an ethyl group, thiomorpholine ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
88373-85-7 |
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Molecular Formula |
C9H19N3OS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)urea |
InChI |
InChI=1S/C9H19N3OS/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
XPYWZLBLNAZARV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCN1CCSCC1 |
Origin of Product |
United States |
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